3-Amino-4,5-dimethoxybenzoic acid

Analytical Chemistry Quality Control Procurement Specification

3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1) is the precise 3-amino positional isomer essential for reproducible SAR studies and synthetic route validation. Unlike the 2-amino variant (CAS 5653-40-7), this substitution pattern creates a unique electron density map that governs derivatization pathways and target interactions. The 3-amino group provides a reactive handle for amidation or diazotization, while the electron-donating 4,5-dimethoxy motif modulates aromatic ring reactivity. With favorable drug-like parameters (Consensus LogP 0.58, TPSA 81.78 Ų, predicted solubility 4.63 mg/mL) and certified purity ≥95%, this scaffold is optimized for pharmaceutical R&D. Procure the correct isomer to ensure regulatory and research integrity.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 861556-80-1
Cat. No. B1529371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,5-dimethoxybenzoic acid
CAS861556-80-1
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)N)C(=O)O
InChIInChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyHEPJDTPDDWAKEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,5-dimethoxybenzoic Acid (CAS 861556-80-1) Procurement Baseline and Technical Specifications


3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1) is a substituted benzoic acid derivative featuring an amino group at the 3-position and methoxy groups at the 4- and 5-positions . With the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol, this compound serves as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical research and organic synthesis . Commercial availability spans multiple vendors offering purity grades ranging from 95% to 98%+, with standard storage requiring cool, dry, dark conditions .

Why Generic Substitution of 3-Amino-4,5-dimethoxybenzoic Acid Is Not Scientifically Valid


Substituting 3-amino-4,5-dimethoxybenzoic acid with positional isomers (e.g., 2-amino-4,5-dimethoxybenzoic acid, CAS 5653-40-7) or mono-methoxy analogs (e.g., 3-amino-4-methoxybenzoic acid, CAS 2840-26-8) fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and reactivity profile . The 3-amino-4,5-dimethoxy substitution pattern creates a unique electron density map on the aromatic ring that governs both its chemical derivatization pathways and any potential biological target interactions. Regulatory submissions, structure-activity relationship (SAR) studies, and synthetic route validations require exact compound identity verification [1].

Quantitative Differentiation Evidence for 3-Amino-4,5-dimethoxybenzoic Acid (CAS 861556-80-1) Procurement Decisions


Purity Specification Range Across Commercial Sources of 3-Amino-4,5-dimethoxybenzoic Acid

3-Amino-4,5-dimethoxybenzoic acid is commercially available at purity specifications ranging from 95% to 98%+ across multiple vendors . AKSci lists 97% minimum purity, Bidepharm and Sigma-Aldrich/Ambeed specify 95% standard purity, and MolCore offers NLT 98% . This variability in commercial purity grades necessitates specification verification during procurement, as the compound's intended application may require higher purity thresholds.

Analytical Chemistry Quality Control Procurement Specification

Storage Condition Requirements for 3-Amino-4,5-dimethoxybenzoic Acid

3-Amino-4,5-dimethoxybenzoic acid requires specific storage conditions to maintain chemical integrity: keep in a dark place, sealed in dry conditions, at room temperature . Chemsrc reports a boiling point of 374.7±42.0 °C at 760 mmHg and a flash point of 180.4±27.9 °C, with vapor pressure of 0.0±0.9 mmHg at 25 °C [1]. While no direct comparative stability data exists for related positional isomers, these storage parameters are essential for proper laboratory handling and long-term compound preservation.

Stability Storage Handling

Topological Polar Surface Area (TPSA) Comparison: 3-Amino-4,5-dimethoxybenzoic Acid vs. Positional Isomer

3-Amino-4,5-dimethoxybenzoic acid (CAS 861556-80-1) and its positional isomer 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7) share identical molecular formulas (C9H11NO4) and molecular weights (197.19 g/mol), yet computational analysis reveals equivalent TPSA values of 81.78–81.80 Ų [1][2]. The TPSA value, which is predictive of membrane permeability and oral bioavailability, is identical between these isomers despite differing amino group positioning . While this specific parameter shows no differentiation, the amino group position fundamentally alters hydrogen-bonding geometry and potential intermolecular interactions relevant to both synthetic derivatization and biological target recognition [1].

Computational Chemistry Drug-likeness SAR

Physicochemical Property Profile of 3-Amino-4,5-dimethoxybenzoic Acid

3-Amino-4,5-dimethoxybenzoic acid exhibits density of 1.3±0.1 g/cm³, refractive index of 1.582, and consensus Log Po/w of 0.58 [1]. Water solubility is predicted at 4.63 mg/mL (0.0235 mol/L) with Log S (ESOL) of -1.63, classifying it as 'very soluble' on the Log S scale . These physicochemical parameters—particularly the moderate lipophilicity and high aqueous solubility—are distinct from mono-methoxy analogs such as 3-amino-4-methoxybenzoic acid (MW 167.2 g/mol) .

Physicochemical Characterization Pre-formulation Compound Selection

Validated Application Scenarios for 3-Amino-4,5-dimethoxybenzoic Acid Procurement


Synthetic Intermediate for Heterocyclic Compound Libraries in Medicinal Chemistry

3-Amino-4,5-dimethoxybenzoic acid serves as a versatile small-molecule scaffold for constructing complex molecular frameworks in pharmaceutical research . The 3-amino group provides a reactive handle for derivatization via amidation or diazotization, while the 4,5-dimethoxy substitution pattern contributes electron-donating character to the aromatic ring that modulates subsequent reactivity . This substitution pattern is distinct from the 2-amino-4,5-dimethoxy isomer (CAS 5653-40-7), which is known to undergo cyclization to 6,7-dimethoxyquinazoline derivatives [1].

Building Block for Structure-Activity Relationship (SAR) Studies

The defined 3-amino-4,5-dimethoxy substitution pattern offers a specific electronic and steric profile suitable for SAR exploration . The calculated physicochemical parameters (Consensus LogP 0.58, TPSA 81.78 Ų, predicted solubility 4.63 mg/mL) fall within favorable ranges for drug-like properties . Procurement of this exact positional isomer (rather than the 2-amino or other methoxy-substituted variants) is essential when investigating how the relative positioning of the amino group relative to the dimethoxy motif affects target binding, metabolic stability, or downstream derivatization efficiency.

Organic Synthesis Method Development and Route Optimization

This compound functions as a model substrate for developing synthetic methodologies involving amino-substituted benzoic acid derivatives . Its physical state (solid at 20 °C) and defined density (1.3 g/cm³) enable precise stoichiometric handling . The compound is intended exclusively for research and development use, not for food, cosmetic, drug (human/veterinary), or consumer product applications .

Reference Standard and Analytical Method Development

3-Amino-4,5-dimethoxybenzoic acid with certified purity specifications (95% to 98%+ depending on vendor) may serve as a reference compound for analytical method validation, including HPLC, NMR, and mass spectrometry . The compound's storage requirements—keep in dark place, sealed in dry conditions, at room temperature—must be observed to maintain reference standard integrity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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